

Application Notes and Protocols for the Synthesis of Brophenexin Hydrochloride

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Compound of Interest

Compound Name: *Brophenexin*

Cat. No.: *B2401606*

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These notes provide a comprehensive protocol for the laboratory-scale synthesis of **Brophenexin** hydrochloride, a compound identified as an inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin 4 (TRPM4) interface. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Brophenexin, also known as NMDAR-TRPM4 blocker C8, is a potent neuroprotective agent. It functions by disrupting the interaction between NMDARs and TRPM4 channels, a mechanism implicated in excitotoxic neuronal death. The synthesis of **Brophenexin** hydrochloride is crucial for further investigation into its therapeutic potential in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.

Chemical Information

Identifier	Value
Compound Name	Brophenexin hydrochloride
Systematic Name	N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride
Molecular Formula	C ₁₁ H ₁₇ BrN ₂ · 2HCl
Molecular Weight	330.09 g/mol
CAS Number	2243506-33-2

Proposed Synthesis Protocol

The synthesis of **Brophenexin** hydrochloride can be achieved through a two-step process: N-alkylation of N-ethylethane-1,2-diamine followed by conversion to its hydrochloride salt.

Step 1: Synthesis of N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine (**Brophenexin** free base)

This step involves the nucleophilic substitution of a bromine atom in 3-bromobenzyl bromide by the secondary amine group of N-ethylethane-1,2-diamine.

Materials and Reagents:

- N-ethylethane-1,2-diamine
- 3-Bromobenzyl bromide
- Potassium carbonate (K₂CO₃)
- Acetonitrile (CH₃CN), anhydrous
- Dichloromethane (CH₂Cl₂), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of N-ethylethane-1,2-diamine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
- Stir the suspension at room temperature for 15 minutes.
- Add a solution of 3-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirred suspension.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine.

Step 2: Formation of **Brophenexin** hydrochloride

This step converts the free base into its more stable and water-soluble dihydrochloride salt.

Materials and Reagents:

- N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine (from Step 1)
- Hydrochloric acid solution (2 M in diethyl ether)
- Anhydrous diethyl ether ($(C_2H_5)_2O$)
- Beaker or flask
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper

Procedure:

- Dissolve the purified N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine in a minimal amount of anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a 2 M solution of hydrochloric acid in diethyl ether (2.2 equivalents) to the stirred solution.
- A precipitate of **Brophenexin** hydrochloride should form immediately.
- Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the precipitate with a small amount of cold, anhydrous diethyl ether.

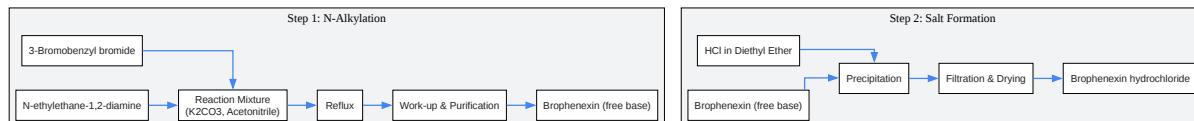
- Dry the product under vacuum to obtain **Brophenexin** hydrochloride as a solid.

Quantitative Data Summary

Parameter	Expected Value
Yield (Step 1)	70-85%
Yield (Step 2)	>95%
Purity (by HPLC)	>98%
Appearance	White to off-white solid
Melting Point	To be determined

Experimental Diagrams

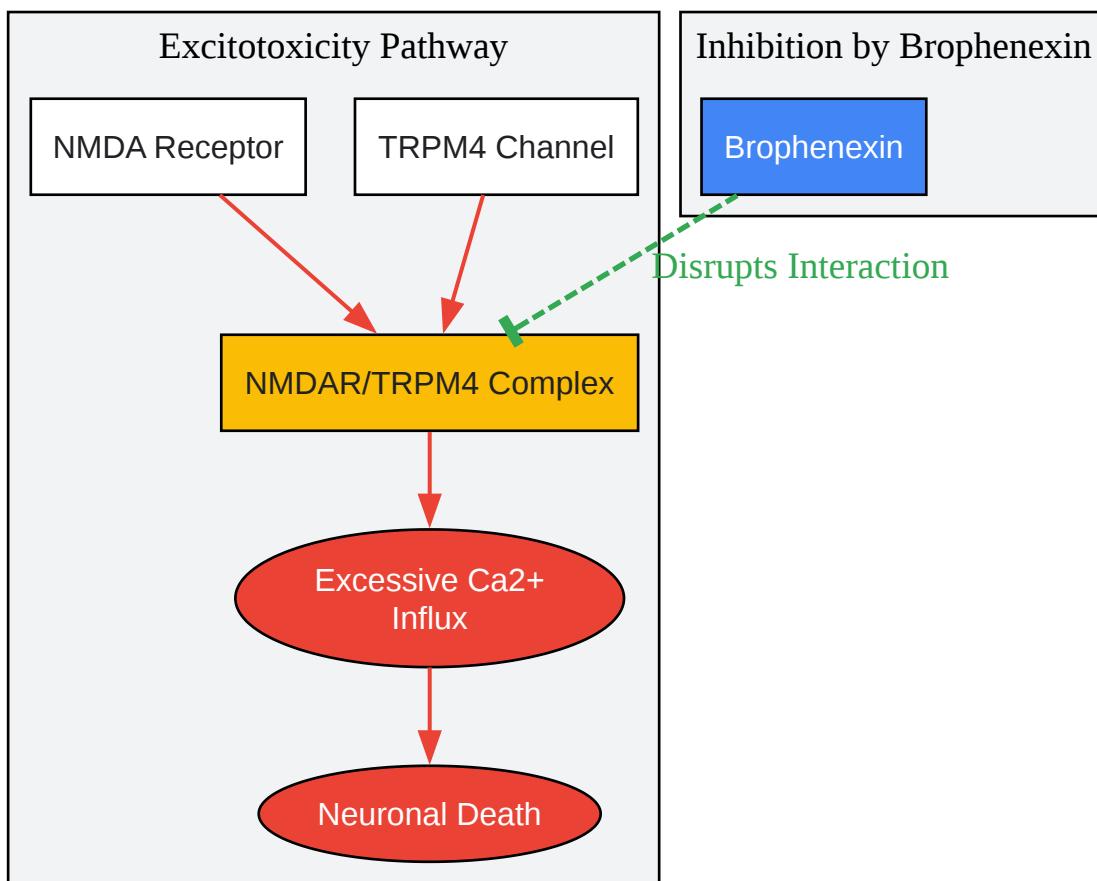
Synthesis Workflow



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Caption: Workflow for the two-step synthesis of **Brophenexin** hydrochloride.

Mechanism of Action: Inhibition of NMDAR/TRPM4 Complex



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Caption: **Brophenexin** disrupts the NMDAR/TRPM4 complex, inhibiting excitotoxicity.

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